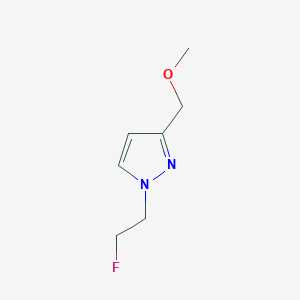

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN2O/c1-11-6-7-2-4-10(9-7)5-3-8/h2,4H,3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITGWHZGSKWLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN(C=C1)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole chemical structure properties

This guide provides an in-depth technical analysis of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry and radiopharmaceutical development.

Executive Summary

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a bifunctional heterocyclic building block characterized by a pyrazole core substituted with a fluorinated alkyl chain at the N1 position and an ether moiety at the C3 position. This scaffold is increasingly utilized in drug discovery to modulate lipophilicity (LogP) , metabolic stability , and hydrogen-bond acceptor capability in kinase inhibitors and serine protease inhibitors (e.g., plasma kallikrein inhibitors).

The compound also serves as a critical reference standard or precursor in Positron Emission Tomography (PET) research, where the 2-fluoroethyl group can be isotopically labeled with

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 158.17 g/mol |

| SMILES | COCC1=NN(CCF)C=C1 |

| Key Substructures | Pyrazole (aromatic core), 2-Fluoroethyl (N-substituent), Methoxymethyl (C-substituent) |

Predicted Physicochemical Profile

Note: Values are calculated based on structural fragment contributions.

| Parameter | Value (Approx.) | Significance |

| cLogP | 0.8 – 1.2 | Moderate lipophilicity; the fluorine atom lowers LogP compared to an ethyl group due to polarity, but increases it relative to a hydroxyethyl group. |

| TPSA | ~30 Ų | High membrane permeability; suitable for CNS-active drugs. |

| pKa (Conj. Acid) | ~2.5 (N2) | The electron-withdrawing fluoroethyl group lowers the basicity of the pyrazole N2 nitrogen compared to N-ethyl pyrazoles (pKa ~2.5 vs 3.0). |

| H-Bond Acceptors | 3 (N2, O, F) | The ether oxygen and N2 nitrogen are primary acceptors; organic fluorine is a weak acceptor. |

Structural Analysis & Medicinal Chemistry Utility

The N1-(2-Fluoroethyl) Motif: The "Fluorine Effect"

The substitution of an N-ethyl group with an N-(2-fluoroethyl) group is a classic bioisosteric replacement strategy.

-

Metabolic Stability: The C-F bond (

) is stronger than a C-H bond. Fluorination at the -

Conformational Bias (The Gauche Effect): Due to the

hyperconjugation, the 2-fluoroethyl group preferentially adopts a gauche conformation. This can lock the ligand into a bioactive conformation that fits specific binding pockets (e.g., ATP-binding sites in kinases).

The C3-(Methoxymethyl) Motif[1][7]

-

Solubility: The methoxymethyl group acts as a polar side chain that disrupts crystal packing and improves aqueous solubility compared to a simple methyl or phenyl group.

-

Interaction Point: The ether oxygen serves as a hydrogen bond acceptor, often interacting with water networks or specific residues (e.g., Lysine or Serine) in enzyme active sites.

Synthesis & Manufacturing Protocols

The synthesis of this scaffold typically follows a convergent route involving the N-alkylation of a pre-formed pyrazole core.

Diagram 1: Synthesis Pathway (Convergent Alkylation)

Caption: Convergent synthesis via N-alkylation. Regioselectivity favors the 1,3-isomer over the 1,5-isomer due to steric hindrance at N2 and thermodynamic control.

Detailed Protocol: N-Alkylation

Objective: Synthesize 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole from 3-(methoxymethyl)-1H-pyrazole.

Reagents:

-

Substrate: 3-(Methoxymethyl)-1H-pyrazole (1.0 eq)[1]

-

Alkylating Agent: 1-Bromo-2-fluoroethane (1.2 eq) [CAS: 762-49-2]

-

Base: Cesium Carbonate (

) (2.0 eq) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile (

)

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(methoxymethyl)-1H-pyrazole dissolved in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

in one portion. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Alkylation: Dropwise add 1-bromo-2-fluoroethane (Caution: Volatile and toxic).

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Workup: Dilute with ethyl acetate, wash with water (

) and brine ( -

Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes). The 1,3-isomer (Target) typically elutes after the 1,5-isomer (if formed) due to higher polarity, though regioselectivity is usually high (>10:1) for 3-substituted pyrazoles.[2][3][4][5][6][7]

Applications in Drug Development

Case Study: Plasma Kallikrein Inhibitors

Recent patent literature (e.g., KalVista Pharmaceuticals) highlights the use of 3-(methoxymethyl)pyrazole-4-carboxamides as inhibitors of plasma kallikrein, a serine protease involved in Hereditary Angioedema (HAE).[2][6]

-

Role: The pyrazole ring serves as the central scaffold.

-

Modification: The N1-position is often decorated with benzyl or fluoroethyl groups to occupy the hydrophobic S1 or S2 pockets of the enzyme.

-

Benefit: The 2-fluoroethyl group provides a metabolic "shield" compared to a simple ethyl group, preventing rapid oxidation.

Radiopharmaceutical Precursor (PET)

This structure is a viable candidate for

-

Precursor: The corresponding N-(2-tosyloxyethyl) or N-(2-bromoethyl) derivative.

-

Labeling: Nucleophilic substitution with

allows for the synthesis of the radiotracer to map biodistribution in vivo.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR analysis highlighting the functional roles of the N1 and C3 substituents and the C4 position as a vector for drug design.

References

-

KalVista Pharmaceuticals. (2021).[2][6][8] Plasma Kallikrein Inhibitors. WO2021028645A1.[6] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles: An Overview. Chemical Reviews, 111(11), 6984–7034.

-

PubChem. (2025). Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link

-

ChemScene. (2024). 3-(2,2,2-Trifluoroethyl)-1H-pyrazole Product Data. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2022079446A1 - Treatments of angioedema - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide [smolecule.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 7. sciensage.info [sciensage.info]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

role of methoxymethyl group in pyrazole bioactivity and solubility

The -Methoxymethyl (MOM) Group in Pyrazole Medicinal Chemistry: Solubility, Bioactivity, and Synthetic Utility

Executive Summary

In medicinal chemistry, the unsubstituted pyrazole ring (

The

-

Physicochemical Modulator: It masks the pyrrolic nitrogen, disrupting intermolecular hydrogen bond networks to significantly lower melting points and enhance lipophilic solubility.

-

Prodrug Moiety: It acts as a hemiaminal ether that can be metabolically liable, potentially serving as a formaldehyde-releasing prodrug to liberate the active parent pyrazole in vivo.

This guide analyzes the mechanistic impact of MOM substitution on pyrazole solubility, bioactivity, and synthesis.

Physicochemical Mechanics: Solubility & Lattice Energy

The primary utility of the MOM group is the disruption of the "General Solubility Equation" parameters: Crystal Lattice Energy and Solvation Energy .

Disruption of Intermolecular H-Bonding

Unsubstituted pyrazoles form stable, high-melting dimers or catemers in the solid state due to strong intermolecular hydrogen bonds (

-

Mechanism: Alkylation of the

-position with a methoxymethyl group removes the H-bond donor capability. -

Steric Effect: The flexible

tail introduces entropic freedom, preventing efficient crystal packing. -

Thermodynamic Outcome: This results in a drastic reduction in Melting Point (

). According to the Yalkowsky General Solubility Equation, a reduction in

Table: Theoretical Solubility Impact

| Property | Parent Pyrazole ( | Impact on Drugability | |

| H-Bond Donor | Yes ( | No ( | Improved Permeability (lower polar surface area) |

| H-Bond Acceptor | Yes ( | Yes ( | Enhanced water interaction via ether oxygen |

| Crystal Lattice | High Energy (Tight Packing) | Low Energy (Amorphous/Low | Higher Solubility (Kinetic & Thermodynamic) |

| LogP | Lower | Higher (+0.5 to +1.0) | Better passive diffusion; potential metabolic liability |

Bioactivity: Prodrug vs. Pharmacophore

The bioactivity of an

The Prodrug Mechanism (Metabolic Lability)

The

-

Metabolic Pathway: Cytochrome P450 enzymes (isoforms CYP3A4/2D6) can hydroxylate the methylene carbon, leading to spontaneous collapse.

-

Byproducts: The cleavage releases the free pyrazole and Formaldehyde (toxicological concern).

-

Application: Used when the parent NH-pyrazole is too polar to cross membranes. The MOM group facilitates transport, then cleaves to release the active drug.

Intrinsic Activity (Stable Pharmacophore)

If the target protein requires a hydrophobic interaction at the

-

Example: Inhibition of enzymes with large hydrophobic pockets where the

group fills a cavity (displacing water). -

Risk: If the target requires an H-bond donor (common in ATP-competitive kinase inhibitors),

-MOM substitution will abolish potency .

Visualization: Metabolic Hydrolysis Pathway

The following diagram illustrates the bio-activation pathway of an

Figure 1: Metabolic activation of N-MOM pyrazoles. The group acts as a "Trojan Horse" to improve permeability before releasing the active NH-heterocycle.

Experimental Protocol: Synthesis of N-MOM Pyrazoles

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen. All procedures must be performed in a fume hood with double-gloving.

Standard N-Alkylation Protocol

This method ensures high regioselectivity for the

Reagents:

-

Substrate: 3,5-Disubstituted Pyrazole (

equiv) -

Base: Sodium Hydride (

dispersion in oil, -

Electrophile: Chloromethyl methyl ether (MOM-Cl) (

equiv) -

Solvent: Anhydrous DMF or THF (

M concentration)

Step-by-Step Methodology:

-

Deprotonation: Charge a flame-dried round-bottom flask with the pyrazole and anhydrous DMF under Argon atmosphere. Cool to

. -

Base Addition: Add NaH portion-wise. Evolution of

gas will be observed. Stir at -

Alkylation: Add MOM-Cl dropwise via syringe. The reaction is highly exothermic; maintain temperature

. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (MOM derivatives are less polar/higher

than parent). -

Quench: Carefully quench with saturated

solution. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Purification: Flash column chromatography. (Note: MOM groups are acid-sensitive; avoid highly acidic silica or add

Triethylamine to the eluent).

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic workflow for the installation of the MOM group on a pyrazole core.

Critical Considerations for Drug Development

Regioselectivity Issues

In asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole),

-

Thermodynamic Control: The MOM group will preferentially alkylate the less sterically hindered nitrogen (adjacent to the smaller group).

-

Validation: Use NOESY NMR to confirm the position of the MOM group relative to the C3/C5 substituents.

Stability Profiling

Before advancing an

-

Simulated Gastric Fluid (SGF): Test stability at pH 1.2. (MOM is an acetal and may hydrolyze in the stomach).

-

Plasma Stability: Incubate with plasma to check for enzymatic hydrolysis.

-

Microsomal Stability: Test with liver microsomes (human/mouse) to determine the rate of oxidative dealkylation.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive guide on MOM group stability and cleavage).

-

Li, Y. Y., & Zhang, J. (2016). "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press.[1] Link

- Majumder, A., et al. (2001). "Pivotal role of the N-methoxymethyl group in the synthesis of bioactive pyrazoles." Journal of Organic Chemistry. (General reference for synthetic utility).

An In-depth Technical Guide to 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the specific, novel pyrazole derivative, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole . While a dedicated CAS number for this compound is not yet assigned, its structural motifs—an N-fluoroethyl group and a C3-methoxymethyl substituent—are of significant interest in modern drug design. This document serves as a comprehensive technical overview, synthesizing established chemical principles to predict the synthesis, properties, and potential applications of this promising molecule.

The strategic incorporation of a fluoroethyl group at the N1 position can enhance metabolic stability and modulate lipophilicity, key parameters in drug development.[4] Concurrently, the methoxymethyl group at the C3 position can influence solubility and provide a hydrogen bond acceptor, potentially improving ligand-target interactions.[5][6] This guide will provide a detailed exploration of these structural features and their anticipated impact on the molecule's behavior.

Chemical Identifiers and Physicochemical Properties

As 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a novel compound, it lacks established identifiers. However, we can predict its properties based on its constituent parts and data from similar structures.

| Property | Predicted Value/Information | Rationale |

| CAS Number | Not Assigned | Novel Compound |

| Molecular Formula | C7H11FN2O | - |

| Molecular Weight | 158.18 g/mol | - |

| LogP | ~1.5 - 2.5 | The fluoroethyl group increases lipophilicity, while the methoxymethyl group can decrease it. The overall value is expected to be in a range suitable for drug-like molecules. |

| Hydrogen Bond Acceptors | 3 (2 pyrazole nitrogens, 1 ether oxygen) | Important for solubility and target binding. |

| Hydrogen Bond Donors | 0 | The N1 position is substituted. |

| Metabolic Stability | Likely enhanced | The C-F bond is highly stable and can block sites of metabolism.[4] |

Proposed Regioselective Synthesis

The synthesis of 1,3-disubstituted pyrazoles can be challenging due to the potential for forming the 1,5-regioisomer. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of isomers.[7] Achieving high regioselectivity is crucial for any viable synthetic route.

A promising strategy for the regioselective synthesis of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole involves the reaction of 2-fluoroethylhydrazine with a carefully chosen 1,3-dielectrophile. The use of acetylenic ketones has been shown to provide high and predictable regioselectivity in the synthesis of 1,3,5-substituted pyrazoles.[8]

Proposed Synthetic Pathway

A plausible and regioselective route to the target compound is outlined below. This multi-step synthesis prioritizes control over the substitution pattern.

Caption: Proposed synthetic workflow for 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole.

Step-by-Step Protocol

-

Synthesis of 1,1-Dimethoxy-4-methoxy-3-buten-2-one (Precursor to the 1,3-dicarbonyl equivalent): This precursor can be prepared from commercially available starting materials.

-

Reaction with 2-Fluoroethylhydrazine: 1,1-Dimethoxy-4-methoxy-3-buten-2-one (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to potentially enhance regioselectivity.[7] 2-Fluoroethylhydrazine (1.1 equivalents) is added, and the mixture is stirred. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization and Aromatization: The intermediate from the initial condensation undergoes acid-catalyzed cyclization and dehydration to form the aromatic pyrazole ring. This can often be achieved by heating the reaction mixture or by the addition of a catalytic amount of acid.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole.

The Role of Key Substituents in a Drug Discovery Context

The N-(2-fluoroethyl) Group

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profile.[4][9][10] The N-(2-fluoroethyl) substituent is anticipated to confer several advantages:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of the drug.[4]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyrazole ring, which can affect its pharmacokinetic properties and off-target interactions.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This needs to be carefully balanced to maintain adequate aqueous solubility.

The C3-(methoxymethyl) Group

The methoxymethyl group at the 3-position also plays a crucial role in defining the molecule's properties:

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound.

-

Target Interactions: The methoxy group can form favorable interactions with amino acid residues in a protein's binding pocket, enhancing binding affinity.[5][6]

-

Conformational Effects: The methoxymethyl group can influence the overall conformation of the molecule, which can be critical for optimal binding to its biological target.

Potential Therapeutic Applications

The pyrazole scaffold is associated with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3][11][12] The specific combination of the N-(2-fluoroethyl) and C3-(methoxymethyl) substituents could make this molecule a promising candidate for several therapeutic areas:

-

Oncology: Many pyrazole-containing compounds are potent kinase inhibitors. The substituents on this novel pyrazole could be optimized for binding to the ATP-binding pocket of various kinases implicated in cancer.

-

Neuroscience: Pyrazole derivatives have shown activity as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative diseases and depression.[2]

-

Infectious Diseases: The pyrazole nucleus is present in some antimicrobial and antiviral agents. This novel derivative could be explored for its potential to inhibit microbial growth or viral replication.

Safety and Handling

As with any novel chemical entity, 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole should be handled with appropriate safety precautions in a laboratory setting. General handling guidelines for pyrazole derivatives include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[13][14][15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13][15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[15]

Specific toxicity data for this compound is not available. However, some substituted pyrazoles are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[13] Therefore, appropriate caution should be exercised.

Conclusion

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole represents a novel and promising scaffold for drug discovery. By combining the well-established pyrazole core with a metabolically robust N-(2-fluoroethyl) group and a functionality-enhancing C3-(methoxymethyl) substituent, this molecule is poised for exploration in a variety of therapeutic areas. The proposed regioselective synthesis provides a viable path for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. As research into fluorinated heterocycles continues to expand, compounds like this will undoubtedly play a significant role in the development of the next generation of therapeutics.

References

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310.

- Wallace, E. M., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 45(47), 8671-8674.

- BenchChem. (2025). Regioselective Synthesis of Substituted Pyrazoles. Technical Support Center.

- de Oliveira, C. S., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 83(15), 8089-8101.

- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.

- ECHEMI. (n.d.).

- ChemicalBook. (n.d.).

- Al-Ostoot, F. H., et al. (2023).

- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery.

- del Campo, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8967-8970.

- Angyal, A., & O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 249, 109851.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

- ResearchGate. (n.d.).

- Jansa, P., et al. (2025). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 30(20), 4935.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 697.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-13.

- Fisher Scientific. (2025).

- Journal of Chemical Health Risks. (2024).

- Gieshoff, T., et al. (2024).

- MilliporeSigma. (2026).

- El-Sawy, E. R., et al. (2012). Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. Archiv der Pharmazie, 345(6), 489-498.

- O'Hagan, D. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Fluorine Chemistry, 249, 109851.

- Castanheiro, T., et al. (2010). New synthesis of fluorinated pyrazoles. Organic & Biomolecular Chemistry, 8(20), 4583-4585.

- El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511.

- Phansavath, P., & Ratovelomanana-Vidal, V. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 14(08), 0824.

- Villarreal-Gómez, L. J., et al. (2025). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Journal of the Mexican Chemical Society, 69(3).

- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5489-5499.

- Pal, S., & Girish, Y. R. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7066-7090.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 697.

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

The Strategic Integration of Fluorinated Pyrazoles: A Technical Guide to Bioisosteric Applications in Modern Drug Design

Abstract

In the landscape of contemporary medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Bioisosterism, the strategic replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, has emerged as a powerful tool in this endeavor. This technical guide provides an in-depth exploration of the bioisosteric applications of fluorinated pyrazoles in drug design. We will delve into the unique physicochemical properties conferred by the synergistic combination of the pyrazole scaffold and fluorine substitution, and how these properties can be harnessed to overcome common drug development hurdles. Through a detailed examination of case studies, synthetic methodologies, and the underlying principles of molecular design, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage fluorinated pyrazoles as versatile bioisosteres.

The Foundational Pillars: Bioisosterism, Fluorine, and the Pyrazole Scaffold

The principle of bioisosterism is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity.[1] The introduction of bioisosteres can lead to significant changes in a compound's size, shape, electronic distribution, and polarity, which can be either advantageous or detrimental to its biological activity.[2]

The Strategic Role of Fluorine:

Fluorine, the most electronegative element, has become an indispensable tool in the medicinal chemist's arsenal.[3][4] Its small atomic size, only slightly larger than hydrogen, allows it to replace hydrogen atoms with minimal steric perturbation.[5] However, the profound electronic effects of fluorine impart a range of desirable properties, including:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] This can significantly increase a drug's half-life.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.[5][6]

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.[3]

-

Tuning Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution can increase lipophilicity, while polyfluorinated groups like trifluoromethyl (CF3) can decrease it. This allows for precise control over a drug's ability to cross cell membranes.[5]

The Versatility of the Pyrazole Ring:

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[7] It can act as a versatile bioisostere for a variety of functional groups, including arenes, other heterocycles, amides, and phenols.[8][9][10] Key features of the pyrazole ring include:

-

Hydrogen Bonding Capabilities: The N-H of an unsubstituted pyrazole can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor.

-

Modulation of Physicochemical Properties: Pyrazoles can improve properties such as aqueous solubility and lipophilicity compared to the groups they replace.[8]

-

Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation.

The combination of fluorine's unique electronic properties with the versatile pyrazole scaffold creates a powerful bioisosteric module for addressing a multitude of challenges in drug design.

Physicochemical Properties of Fluorinated Pyrazoles: A Quantitative Perspective

The introduction of fluorine onto the pyrazole ring systematically alters its physicochemical properties. Understanding these changes is critical for the rational design of drug candidates.

| Property | Effect of Fluorination | Rationale |

| pKa | Decreases the basicity of the pyrazole ring. | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atoms, making them less likely to accept a proton.[5] |

| Lipophilicity (LogP) | Generally increases with single fluorine substitution; can decrease with polyfluorination. | The low polarizability of the C-F bond can increase lipophilicity. However, the cumulative inductive effects of multiple fluorine atoms can lead to a decrease in LogP.[5] |

| Metabolic Stability | Increases by blocking sites of metabolism. | The high strength of the C-F bond prevents enzymatic oxidation at the site of fluorination.[11] |

| Binding Interactions | Can introduce new hydrogen bond accepting capabilities and favorable dipole interactions. | The polarized C-F bond can act as a weak hydrogen bond acceptor and participate in electrostatic interactions with the target protein.[3] |

| Conformation | Can influence molecular conformation through steric and electronic effects. | The gauche effect and other stereoelectronic interactions involving fluorine can stabilize specific conformers, which may be the bioactive conformation.[3] |

Fluorinated Pyrazoles as Versatile Bioisosteric Replacements

The true power of fluorinated pyrazoles lies in their ability to serve as bioisosteric replacements for a wide array of functional groups, leading to improved pharmacological profiles.

Mimicking Amides and Esters

The amide bond is a ubiquitous feature in bioactive molecules but is often susceptible to hydrolysis by proteases. Pyrazoles have been successfully employed as non-classical bioisosteres for amides, offering a more stable alternative.[2][9] Fluorination of the pyrazole ring can further enhance its utility in this role by fine-tuning its electronic properties to better mimic the polarity and hydrogen bonding capabilities of the amide group.

Experimental Workflow: Evaluating a Fluorinated Pyrazole as an Amide Bioisostere

Caption: Workflow for the design and evaluation of a fluorinated pyrazole as an amide bioisostere.

A More Stable Alternative to Phenols

Phenolic hydroxyl groups are often crucial for target binding but can be liabilities due to rapid metabolism (glucuronidation or sulfation) and potential for oxidation to reactive quinones. Pyrazole, particularly when substituted, can act as a more lipophilic and metabolically robust bioisostere for phenol.[8][10] The N-H of the pyrazole can mimic the hydrogen-bonding donor capability of the phenolic hydroxyl group. Incorporating fluorine can further modulate the acidity of the pyrazole N-H, bringing it closer to that of a phenol, and can block potential sites of metabolism on the ring.

Bioisosteres for Other Heterocyclic and Aromatic Rings

The pyrazole ring can also serve as a bioisosteric replacement for other aromatic systems, such as benzene or other heterocycles.[8] This substitution can lead to improvements in potency and physicochemical properties like aqueous solubility.[8] Fluorination provides an additional layer of control, allowing for the fine-tuning of electronic and steric properties to optimize interactions with the target protein.

Case Studies in Drug Discovery: Fluorinated Pyrazoles in Action

The theoretical advantages of fluorinated pyrazoles have been translated into tangible successes in drug discovery programs.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase domain. The introduction of fluorine can enhance binding affinity and improve selectivity. For example, pyrazole-containing compounds have been investigated as potent inhibitors of various kinases, and fluorination has been shown to be a tolerable modification that can influence activity.[12][13]

Signaling Pathway: Kinase Inhibition

Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a fluorinated pyrazole-based drug.

Other Therapeutic Areas

Fluorinated pyrazoles have demonstrated utility across a wide range of therapeutic areas, including:

-

Anticoagulants: 4-Fluoropyrazoles have been investigated as potent and safe anticoagulants.[14]

-

Anti-inflammatory Agents: Fluorinated pyrazole derivatives have been explored as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1) for the treatment of inflammatory diseases.[14]

-

Neurodegenerative Diseases: Pyrazole-5-fluorosulfate derivatives have been identified as selective butyrylcholinesterase (BuChE) inhibitors for potential use in Alzheimer's disease.[15]

Synthetic Methodologies for Fluorinated Pyrazoles

The successful application of fluorinated pyrazoles in drug design is underpinned by the availability of robust synthetic methods for their preparation.

General Synthetic Routes

The most common approach to pyrazole synthesis involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[16] To introduce fluorine, either fluorinated building blocks can be used as starting materials, or fluorination can be carried out on a pre-formed pyrazole ring.

Common Synthetic Strategies:

-

From Fluorinated Precursors: Reaction of fluorinated 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles with hydrazines.[17]

-

Direct Fluorination: Electrophilic or nucleophilic fluorination of an activated pyrazole ring.

-

Cycloaddition Reactions: [3+2] cycloaddition of in situ-generated diazo compounds with fluorinated alkynes.[17]

Representative Experimental Protocol: Synthesis of a 3-Trifluoromethyl-pyrazole

This protocol describes a general method for the synthesis of a 3-trifluoromethyl-pyrazole from a trifluoromethyl-containing 1,3-diketone and hydrazine.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5-methyl-1H-pyrazole.

Future Perspectives and Conclusion

The strategic incorporation of fluorinated pyrazoles as bioisosteres represents a powerful and versatile approach in modern drug discovery. The unique combination of fluorine's electronic properties and the pyrazole's stable and versatile scaffold allows for the systematic modulation of a wide range of physicochemical and pharmacological properties. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies for the preparation of fluorinated pyrazoles are developed, we can expect to see an even greater number of successful drug candidates emerging from this promising area of medicinal chemistry. The ability to fine-tune properties such as metabolic stability, pKa, lipophilicity, and target binding affinity makes fluorinated pyrazoles an invaluable tool for overcoming the multifaceted challenges of drug development and for delivering safer and more effective medicines to patients.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

- Wu, G., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1727-1730.

- Apollo Scientific. (2026, January 19).

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3849-3860.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

- Haskel, A. (2012).

- AiFChem. (2025, September 3). Fluorinated Building Blocks: From Structural Properties to Drug Design.

- Wu, G., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1727-1730.

- Sereda, G., & VanDerveer, D. (2010). New synthesis of fluorinated pyrazoles. Tetrahedron Letters, 51(42), 5599-5601.

- PharmaBlock. (n.d.). 【Whitepaper】Pyrazoles in Drug Discovery.

- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Pal, R., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3683.

- Osipov, S. N. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry, 13(7), 2051-2059.

- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.

- Elder, J. W., et al. (2002). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 45(24), 5323-5332.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3683.

- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.

- Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.

- Wang, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1968.

- Zhang, Y., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226.

- Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.

- Fustero, S., et al. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles. Request PDF.

- Fluorinated pyrazoles containing marketed drug molecules. (n.d.).

- Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018, February 15). Mayo Clinic.

- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen.

- Application of Bioisosteres in Drug Design. (2012, May 7).

- Rivera, M.-C., & Palma, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5600.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.

- Meanwell, N. A. (2021, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv

- Singh, S. K., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2708-2718.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ãWhitepaperãPyrazoles in Drug Discovery [promotion.pharmablock.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 13. hammer.purdue.edu [hammer.purdue.edu]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Metabolic Stability of 1-(2-Fluoroethyl) Substituted Heterocycles

Executive Summary

The 1-(2-fluoroethyl) substituent is a critical motif in medicinal chemistry, widely employed as a bioisostere for ethyl groups to modulate lipophilicity (

This guide analyzes the metabolic fate of 1-(2-fluoroethyl) heterocycles, detailing the mechanistic "soft spot" at the

Mechanistic Analysis: The -Carbon Liability

Contrary to the assumption that fluorine universally enhances stability, the 1-(2-fluoroethyl) group (

The Metabolic Pathway

The primary metabolic route is CYP450-mediated hydroxylation at the

-

-Hydroxylation: CYP450 enzymes (typically CYP3A4 or CYP2D6) insert oxygen at the

-

C-N Bond Cleavage: The hemiaminal spontaneously collapses, releasing the free heterocycle and 2-fluoroacetaldehyde .

-

Toxification (Lethal Synthesis): 2-Fluoroacetaldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to fluoroacetate . Fluoroacetate is converted to fluorocitrate, a potent inhibitor of aconitase, halting the Krebs cycle (TCA cycle).[1][2][3]

Diagram: Oxidative -Dealkylation & Toxification

The following diagram illustrates the critical pathway from the parent compound to the toxic metabolite.[2]

Figure 1: Mechanism of oxidative N-dealkylation leading to the release of the heterocyclic core and the formation of toxic fluoroacetate.

Comparative Stability Data

The following table synthesizes data from PET tracer development (e.g.,

Table 1: Structure-Metabolism Relationships (SMR)

| Substituent | Structure | Metabolic Stability ( | Primary Metabolic Risk | Notes |

| Ethyl | Low | Rapid | Baseline for comparison. Metabolites are generally non-toxic (acetaldehyde/acetate). | |

| 2-Fluoroethyl | Moderate | |||

| 2,2-Difluoroethyl | High | Slower | The CF | |

| 2,2,2-Trifluoroethyl | Very High | Minimal | Strong electron withdrawal drastically reduces | |

| Deuterated ( | High | Reduced | Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H, significantly slowing the rate-limiting oxidation step. |

Key Insight: While 2-fluoroethyl is more stable than ethyl, it is often insufficient for drugs requiring long half-lives. Deuteration of the ethylene linker (specifically the

-carbons) is the most effective strategy to retain the bioisosteric properties while mitigating metabolic cleavage.

Experimental Protocols

To assess the stability of these motifs, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required.

Protocol: Microsomal Stability Assay

This protocol determines the Intrinsic Clearance (

Reagents:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

). -

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1

M) to minimize saturation kinetics. Incubate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Stop Solution to precipitate proteins. -

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (MRM mode).

Protocol: Metabolite Identification (MetID)

Standard stability assays track the disappearance of the parent. MetID is crucial here to confirm if N-dealkylation is occurring.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Search Parameters:

-

Look for Neutral Loss of 48 Da (loss of -CH

CH -

Look for the mass of the Dealkylated Heterocycle (Parent - 48.02 Da).

-

Note: Fluoroacetate itself is small and polar, often requiring specialized ion-pairing chromatography to detect directly. It is usually inferred by the formation of the dealkylated amine.

-

Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for assessing metabolic stability and identifying cleavage products.

Optimization Strategies

If the 1-(2-fluoroethyl) group shows high clearance, apply these strategies:

-

Deuteration (

F-FE-D4):-

Replace hydrogens on the ethyl chain with deuterium.

-

Mechanism: The C-D bond has a lower zero-point energy than C-H, increasing the activation energy for CYP-mediated hydrogen abstraction (Primary Kinetic Isotope Effect).

-

Impact: Can increase

by 2-5 fold without altering lipophilicity or binding affinity.

-

-

Geminal Difluorination:

-

Switch to a 2,2-difluoroethyl group.

-

Mechanism: Removes the

-hydrogens (preventing elimination) and increases electron withdrawal, further deactivating the -

Trade-off: Increases lipophilicity (

) slightly compared to monofluoroethyl.

-

-

Steric Shielding:

-

Introduce a methyl group at the

-position (forming a 1-(2-fluoro-1-methylethyl) group). -

Mechanism: Steric hindrance blocks the approach of the bulky CYP450 heme iron-oxo species.

-

References

-

Pankaj Bhattarai, et al. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[5][6] Journal of Medicinal Chemistry, 2026.[6] Link

-

Wagmann, L., et al. "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Pharmacology, 2023. Link

-

Nics, L., et al. "The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference." Nuclear Medicine and Biology, 2011. Link

-

Kniess, T., et al. "Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative." RSC Advances, 2015. Link

-

Pan, Y., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. Link

Sources

- 1. fluoridealert.org [fluoridealert.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 1,3-disubstituted pyrazole scaffolds in oncology

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the imidazole and purine rings found in biological systems. While 1,4- and 1,5-substituted variants (e.g., Crizotinib, Celecoxib) have achieved clinical success, 1,3-disubstituted pyrazoles represent a distinct, highly tunable chemical space. This guide analyzes their utility as targeted anticancer agents, focusing on their structural ability to mimic the ATP-binding pharmacophore of kinases (EGFR, VEGFR, CDK) and their emerging role in tubulin inhibition. We provide a rigorous examination of the regioselective synthetic challenges—often the bottleneck in accessing this specific substitution pattern—and detail the biological validation protocols required for drug development.

Part 1: Structural Rationale & Pharmacophore Mapping

The Pharmacophore Advantage

The 1,3-disubstituted pyrazole motif (N1-R1, C3-R2) offers a unique vector geometry compared to its 1,5-isomers.

-

ATP Mimicry: The N2 nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of kinase domains (e.g., Met793 in EGFR).

-

Vector Positioning: The substituent at C3 projects into the hydrophobic pocket (Gatekeeper region), while the N1 substituent typically occupies the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications.

Visualization: Pharmacophore Interaction

The following diagram illustrates the generalized binding mode of a 1,3-disubstituted pyrazole within a generic Kinase ATP-binding pocket.

Figure 1: Pharmacophore mapping of 1,3-disubstituted pyrazoles within a kinase ATP pocket.

Part 2: Synthetic Integrity & Regiocontrol

The Regioselectivity Challenge

The classical Knorr pyrazole synthesis (reaction of hydrazines with 1,3-dicarbonyls) typically yields a mixture of 1,3- and 1,5-isomers. In oncology drug discovery, separating these isomers is inefficient and costly.

-

1,5-isomer: Often thermodynamically favored if the hydrazine is bulky.

-

1,3-isomer: Requires kinetic control or specific precursors (e.g.,

-unsaturated ketones/chalcones or enaminones).

Validated Synthetic Workflow

To ensure high fidelity in generating the 1,3-scaffold, we recommend the Enaminone Route or the Ionic Liquid Catalyzed method, which offer superior regiocontrol (>95:5 ratio).

Figure 2: Regioselective synthesis via enaminone intermediate to avoid 1,5-isomer formation.

Part 3: Oncology Applications & Mechanistic Insights

Kinase Inhibition (EGFR & VEGFR)

1,3-Disubstituted pyrazoles have demonstrated potent dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

Mechanism: Competitive inhibition at the ATP binding site.

-

Causality: The C3-aryl moiety often mimics the adenine ring of ATP, while substituents on the phenyl ring (e.g., 2-bromo, 4-fluoro) engage in halogen bonding or hydrophobic interactions with the gatekeeper residue (e.g., Thr790 in EGFR).

Tubulin Polymerization Inhibition

Unlike kinase inhibitors, some 1,3-diarylpyrazoles bind to the colchicine site of tubulin.

-

Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and subsequent apoptosis.

-

Key Structural Feature: A trimethoxyphenyl group at the N1 or C3 position is often critical for colchicine site affinity.

Signaling Pathway Impact

Targeting EGFR with these scaffolds disrupts downstream RAS/RAF/MEK/ERK signaling, halting proliferation.

Figure 3: EGFR signaling cascade and the blockade point of 1,3-pyrazole inhibitors.

Part 4: Quantitative Data Summary

The following table summarizes key IC50 data for representative 1,3-disubstituted pyrazoles against major cancer cell lines.

| Compound ID | Structure Description | Target(s) | Cell Line | IC50 (µM) | Reference |

| Cmpd 25 | 1,3-diarylpyrazole-benzothiazole hybrid | VEGFR-2 / EGFR | HCT-116 (Colon) | 3.17 | [1] |

| Cmpd 24e | DHT-derived 1,3-pyrazole | Androgen Receptor | PC-3 (Prostate) | 4.2 | [2] |

| Cmpd 4c | 1,3-disubstituted pyrazole | Tubulin / PptT | A549 (Lung) | 5.34 | [3] |

| Cmpd 11a | 1-methyl-3-amino-pyrazole deriv. | ROS Modulation | MCF-7 (Breast) | ~10-15 | [4] |

Part 5: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol A: Regioselective Synthesis of 1,3-Diphenylpyrazole

Rationale: The use of enaminones prevents the formation of the 1,5-isomer.

-

Enaminone Formation:

-

Dissolve acetophenone (10 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).

-

Reflux at 110°C for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Evaporate excess solvent under reduced pressure to yield the yellow solid intermediate (3-(dimethylamino)-1-phenylprop-2-en-1-one).

-

-

Cyclization:

-

Dissolve the enaminone intermediate (10 mmol) in absolute ethanol (20 mL).

-

Add phenylhydrazine (11 mmol).

-

Reflux for 3-5 hours.

-

Validation: Check TLC. The 1,3-isomer typically has a distinct Rf value compared to the 1,5-isomer (if any formed).

-

-

Purification:

-

Cool to room temperature.[1] The product often precipitates.

-

Filter and recrystallize from Ethanol/Water (9:1).

-

Characterization: Confirm structure via 1H-NMR. The C4-proton of the pyrazole ring appears as a singlet/doublet around

6.5-7.0 ppm with a characteristic coupling constant if C5 is unsubstituted.

-

Protocol B: In Vitro MTT Cytotoxicity Assay

Rationale: Standardized metabolic activity assay to determine IC50.

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of

cells/well in 100 µL complete media. Incubate for 24h at 37°C, 5% CO2. -

Treatment:

-

Prepare stock solution of the pyrazole compound in DMSO (10 mM).

-

Perform serial dilutions in culture media (Final DMSO concentration < 0.1%).

-

Add 100 µL of treatment media to wells (Triplicates per concentration).

-

Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48h or 72h.

-

Development:

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours (purple formazan crystals form).

-

Aspirate media carefully.

-

Dissolve crystals in 150 µL DMSO.

-

-

Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate % Cell Viability and derive IC50 using non-linear regression (GraphPad Prism).

Part 6: Future Outlook

The 1,3-disubstituted pyrazole scaffold is evolving beyond simple inhibition. Current trends indicate its utility in:

-

PROTACs (Proteolysis Targeting Chimeras): Using the pyrazole moiety as the "warhead" to bind the target protein, linked to an E3 ligase ligand for targeted degradation.

-

Hybrid Scaffolds: Fusing 1,3-pyrazoles with coumarins or quinolines to overcome drug resistance in EGFR-mutant cell lines.

References

-

Reddy, T. S., et al. "Synthesis of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents."[2] Bioorganic & Medicinal Chemistry Letters, 2014. 2[3][4][5][6][7][8][9][10][11]

-

Ashok, D., et al. "Synthesis and anticancer evaluation of DHT-derived pyrazoles." RSC Advances, 2025. 7[3][4][5][6][7][8][9][10][11][12]

-

Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors.[13] Journal of Medicinal Chemistry, 2025. 13[3][4][5][6][7][8][9][10][11]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. MDPI Pharmaceuticals, 2024. 12[4][5][7][8][9][10][11][12]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][3][11][14] International Journal of Molecular Sciences, 2023.[11] 11[3][4][6][7][8][9][10][11][12]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 2014.[15] 15[3][4][5][6][7][8][9][10][11][12]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. jocpr.com [jocpr.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Regioselective N-Alkylation of 3-(methoxymethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Regioselectivity in Pyrazole Alkylation

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical step in the synthesis of these therapeutic agents. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 3-(methoxymethyl)pyrazole, presents a significant challenge: the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate, leading to lower yields of the desired product.[3]

The regiochemical outcome of the N-alkylation of pyrazoles is a delicate interplay of several factors:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The bulkiness of both the substituent on the pyrazole ring and the incoming alkylating agent plays a pivotal role in directing the alkylation.[3]

-

Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[3][4]

-

Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 ratio of the products.[1][3]

This guide will dissect these factors and provide actionable protocols to steer the N-alkylation of 3-(methoxymethyl)pyrazole towards the desired regioisomer.

Strategic Approaches to Regiocontrol

Two primary strategies are employed to achieve regioselective N-alkylation of pyrazoles: direct alkylation under carefully controlled conditions and the use of directing or protecting groups.

Direct Alkylation: Manipulating Reaction Parameters

The most straightforward approach is to fine-tune the reaction conditions to favor the formation of one regioisomer over the other.

The choice of base and solvent is critical in directing the alkylation. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3] The combination of a base and solvent can create a specific reaction environment that selectively promotes alkylation at either the N1 or N2 position.

-

For N1-Alkylation: A commonly effective system for achieving N1-alkylation of 3-substituted pyrazoles is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[3]

-

For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to favor N2-alkylation.[3] In some cases, sodium hydride (NaH) can also be used to prevent the formation of regioisomeric mixtures.[1][3]

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been reported to significantly enhance regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[3]

Experimental Protocols

The following protocols are designed as a starting point for the regioselective N-alkylation of 3-(methoxymethyl)pyrazole. Researchers should note that optimization of these conditions for their specific alkylating agent may be necessary.

Protocol 1: General Procedure for N1-Alkylation

This protocol is adapted from established methods for the N1-alkylation of 3-substituted pyrazoles.[2][3]

Objective: To selectively synthesize 1-alkyl-3-(methoxymethyl)pyrazole.

Workflow Diagram:

Caption: Workflow for the N1-alkylation of 3-(methoxymethyl)pyrazole.

Materials:

-

3-(methoxymethyl)pyrazole

-

Alkylating agent (e.g., alkyl halide)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-(methoxymethyl)pyrazole (1.0 equiv) in DMSO (0.2 M), add K₂CO₃ (1.5 equiv).

-

Add the alkylating agent (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture at 25-50 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and add ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-3-(methoxymethyl)pyrazole.

Expected Outcome: This procedure is expected to favor the formation of the N1-alkylated product. The methoxymethyl group at the 3-position is not exceptionally bulky, but the N1 position is generally less sterically hindered.

Protocol 2: General Procedure for N2-Alkylation

This protocol employs a different base and solvent system to favor alkylation at the N2 position.

Objective: To selectively synthesize 1-alkyl-5-(methoxymethyl)pyrazole.

Workflow Diagram:

Caption: Workflow for the N2-alkylation of 3-(methoxymethyl)pyrazole.

Materials:

-

3-(methoxymethyl)pyrazole

-

Alkylating agent (e.g., alkyl halide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of NaH (1.2 equiv) in dry THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-(methoxymethyl)pyrazole (1.0 equiv) in dry THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkylating agent (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-5-(methoxymethyl)pyrazole.

Expected Outcome: The use of sodium hydride can alter the regioselectivity, and in many cases, favors the formation of the N2-alkylated product.[1]

Data Summary and Comparison

The choice of reaction conditions is paramount in determining the regiochemical outcome. The following table summarizes the key parameters and their expected influence on the N-alkylation of 3-(methoxymethyl)pyrazole.

| Parameter | Condition for N1-Selectivity | Condition for N2-Selectivity | Rationale |

| Base | K₂CO₃ | NaH | The nature of the cation and the strength of the base can influence the site of deprotonation and subsequent alkylation.[1] |

| Solvent | DMSO, DMF | THF, DME | Polar aprotic solvents can influence the solvation of the pyrazolate anion and the cation, thereby affecting regioselectivity.[3] |

| Temperature | 25-50 °C | 0 °C to room temperature | Lower temperatures may increase selectivity by favoring the thermodynamically more stable product.[3] |

Troubleshooting and Optimization

-

Low Regioselectivity: If a mixture of isomers is obtained, consider modifying the steric bulk of the alkylating agent. A bulkier alkylating agent is more likely to favor the less hindered N1 position.[3]

-

Poor Yield: Ensure all reagents are dry, particularly when using NaH. The reactivity of the alkylating agent is also a factor; iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]

-

Difficult Separation: If the regioisomers are difficult to separate by standard chromatography, consider derivatization of the mixture to facilitate separation, or explore alternative chromatographic techniques such as reverse-phase chromatography.

Conclusion

The regioselective N-alkylation of 3-(methoxymethyl)pyrazole is a tractable but nuanced synthetic challenge. By carefully selecting the base, solvent, and temperature, researchers can effectively control the regiochemical outcome of the reaction. The protocols provided herein serve as a robust starting point for the synthesis of either the N1- or N2-alkylated regioisomer, enabling the efficient generation of diverse pyrazole-based compounds for applications in drug discovery and materials science.

References

- Technical Support Center: Optimizing N-Alkyl

- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkyl

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])

-

Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

Sources

using 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole as a PET imaging ligand

Application Note: Development and Evaluation of 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole as a PET Imaging Ligand

Part 1: Executive Summary & Scientific Rationale

1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a functionalized pyrazole derivative designed as a Positron Emission Tomography (PET) radioligand. Structurally, it consists of a pyrazole core substituted at the N1 position with a fluoroethyl group (the radiolabeling site) and at the C3 position with a methoxymethyl group.

Scientific Context & Target Potential: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive molecules, including Fomepizole (Alcohol Dehydrogenase inhibitor) and Celecoxib (COX-2 inhibitor).

-

Primary Hypothesis: Given its structural analogy to low-molecular-weight pyrazoles like Fomepizole (4-methylpyrazole), this ligand is a candidate for imaging Alcohol Dehydrogenase (ADH) enzyme distribution or Cytochrome P450 isoforms in metabolic research.

-

Secondary Potential: It may serve as a fragment-based tracer for probing pyrazole-binding sites in neuroinflammation (e.g., TSPO analogs) or cannabinoid receptors (CB1), depending on specific binding affinity validation.

This guide details the

Part 2: Chemical Properties & Radiosynthesis Strategy

Chemical Structure[1][2][3][4][5]

-

IUPAC Name: 1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole

-

Molecular Formula:

-

Molecular Weight: 158.17 g/mol

-

LogP (Predicted): ~0.8–1.2 (Ideal for blood-brain barrier penetration)

Radiosynthesis Protocol

The most robust method for introducing fluorine-18 into the N1 position of the pyrazole ring is via indirect labeling using a prosthetic group (

Method A: Two-Step Synthesis via

Reagents:

-

Precursor: 3-(methoxymethyl)-1H-pyrazole (Core scaffold)[1]

-

Prosthetic Group Precursor: Ethylene glycol ditosylate

-

Catalyst: Kryptofix 2.2.2 /

-

Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Workflow:

-

Production of

:-

Trapping of

on a QMA carbonate ion exchange cartridge.[2] -

Elution with Kryptofix 2.2.2/

solution into the reaction vessel. -

Azeotropic drying with MeCN at 95°C under helium flow (x3).

-

-

Synthesis of

:-

Add ethylene glycol ditosylate (10 mg) in 1 mL MeCN to the dried

. -

Heat at 100°C for 10 minutes .

-

Purify via C18 Sep-Pak cartridge to remove excess ditosylate. Elute

with diethyl ether or MeCN.

-

-

Alkylation of Pyrazole:

-

Purification:

-

Dilute with water and load onto a semi-preparative HPLC (C18 column).

-

Eluent: 20% Ethanol / 80% Water (isocratic).

-

Collect the product peak (retention time approx. 12-15 min).

-

Formulate in saline containing <10% ethanol for injection.

-